6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
SKF 86466 is a selective antagonist of α2-adrenoceptors that shows nanomolar Ki values for the three subtypes, α2A, α2B, and α2C. It is active in vivo, evoking antihypertensive effects in animal studies and clinical trials. SKF 86466 is used to study the role of α2-adrenoceptors in animals.
Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Brand Name:
Vulcanchem
CAS No.:
86129-54-6
VCID:
VC0004760
InChI:
InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H
SMILES:
CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl
Molecular Formula:
C11H15Cl2N
Molecular Weight:
232.15 g/mol
6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
CAS No.: 86129-54-6
Cat. No.: VC0004760
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | SKF 86466 is a selective antagonist of α2-adrenoceptors that shows nanomolar Ki values for the three subtypes, α2A, α2B, and α2C. It is active in vivo, evoking antihypertensive effects in animal studies and clinical trials. SKF 86466 is used to study the role of α2-adrenoceptors in animals. Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model. |
|---|---|
| CAS No. | 86129-54-6 |
| Molecular Formula | C11H15Cl2N |
| Molecular Weight | 232.15 g/mol |
| IUPAC Name | 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H |
| Standard InChI Key | JKQKVNMNAIFCFS-UHFFFAOYSA-N |
| Isomeric SMILES | CC(CCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O |
| SMILES | CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl |
| Canonical SMILES | CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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